molecular formula C20H20N4O3 B14965472 7-(2,3-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2,3-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14965472
M. Wt: 364.4 g/mol
InChI Key: HDPKCOXKFQJBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes two methoxyphenyl groups attached to a triazolopyrimidine core

Preparation Methods

The synthesis of 7-(2,3-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(2,3-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.

    Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2,3-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other triazolopyrimidines, 7-(2,3-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE stands out due to its unique substitution pattern with methoxyphenyl groups. Similar compounds include:

  • 5-(2,4-DIMETHOXYPHENYL)-7-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(2,5-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE These compounds share a similar core structure but differ in the position and type of substituents, which can influence their chemical properties and applications.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H20N4O3/c1-25-14-7-4-6-13(10-14)16-11-17(24-20(23-16)21-12-22-24)15-8-5-9-18(26-2)19(15)27-3/h4-12,17H,1-3H3,(H,21,22,23)

InChI Key

HDPKCOXKFQJBEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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